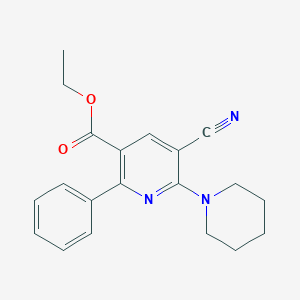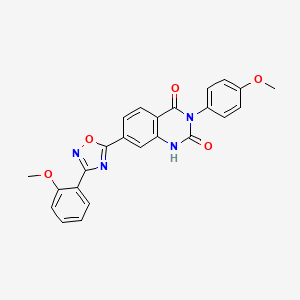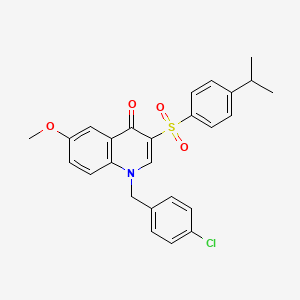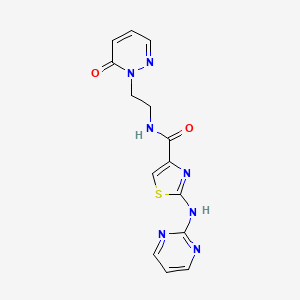![molecular formula C21H22N8O B3006656 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097927-53-0](/img/structure/B3006656.png)
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H22N8O and its molecular weight is 402.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties Research in synthetic chemistry has developed various methods for creating tricyclic and N-aryl fused pyrimidones, including compounds similar to the one . These methodologies involve reactions of different substrates like 2-methylthio-2-imidazoline and 2-methylthio-1,4,5,6-tetrahydro-2-pyrimidine with chloro-carbonyl chlorides to form a series of tricyclic pyrimidones. These compounds, including pyrido and pyrazino fused pyrimidinones, demonstrate the versatility and reactivity of pyrimidine derivatives in synthesizing complex heterocyclic structures. Such synthetic pathways are crucial for exploring the chemical space of pyrimidine derivatives for potential pharmaceutical applications (Friary, McPhail, & Seidl, 1993).
Biological Activities and Potential Applications The synthesis and evaluation of pyrimidine derivatives, including structures analogous to the mentioned compound, have been a focal point in the search for new therapeutic agents. Studies have explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives for potential anti-inflammatory and ulcerogenic effects. Such research endeavors aim to uncover compounds with significant biological activities that could serve as leads for the development of new drugs. Compounds synthesized from pyrazolo[3,4-d]pyrimidin-4-ones have shown promising anti-inflammatory activity, indicating the potential for these molecules in medical research (El-Tombary, 2013).
Antimicrobial Properties Research on heterocyclic compounds, including pyrimidine derivatives, has also highlighted their potential antimicrobial properties. Novel syntheses of pyridin-2-ones, pyrazolo[1,5-a]pyrimidines, and isoxazole derivatives incorporating various moieties have been reported, with some compounds demonstrating moderate activity as antimicrobial agents. These findings suggest the utility of pyrimidine derivatives in developing new antimicrobial agents, reflecting the broader relevance of such compounds in addressing microbial resistance (Al-Omran & El-Khair, 2005).
Anticancer Potential The anticancer potential of imidazo and pyridine derivatives, structurally related to the compound of interest, has been investigated through the synthesis of mitotic inhibitors. Such compounds, by affecting cellular mitosis, demonstrate significant antitumor activity, underscoring the importance of pyrimidine derivatives in cancer research. These studies contribute to the ongoing search for new anticancer agents, with pyrimidine-based structures offering promising avenues for therapeutic development (Temple, Rose, Comber, & Rener, 1987).
Mécanisme D'action
Mode of Action
It is known that the compound undergoes a novel iodine promoted [1 + 3 + 2] cleavage cyclization reaction . This reaction involves the cleavage of the unstrained C–C bond of the acyl group . The resulting intermediates then undergo further reactions to form the final product .
Biochemical Pathways
The compound is involved in the synthesis of 1H-pyrazolo[3,4-b]pyridines from aryl methyl ketones, 5-aminopyrazoles, and enaminones . This process involves two cyclization pathways that afford different key intermediates but result in the same target product .
Result of Action
The compound’s involvement in the synthesis of 1H-pyrazolo[3,4-b]pyridines suggests that it may have effects on cellular processes that involve these molecules
Propriétés
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-27-20-17(12-25-27)21(24-14-23-20)28-10-6-15(7-11-28)13-29-19(30)3-2-18(26-29)16-4-8-22-9-5-16/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOXTTOZJXVIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)
![{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone](/img/structure/B3006579.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)







![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
